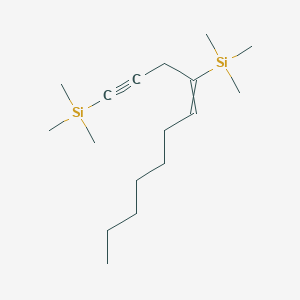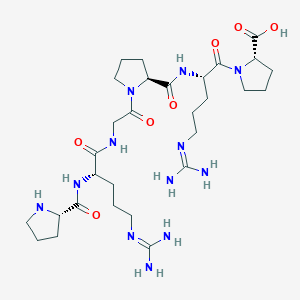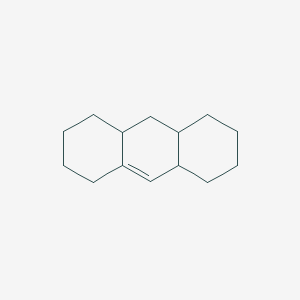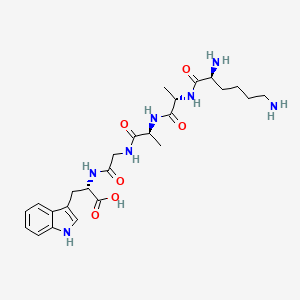
1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one is a compound that belongs to the class of enaminoketones This compound is known for its unique structure, which includes an amino group, a hydroxyphenyl group, and an octenone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one can be achieved through the hydrogenation of the heteroring in 3-(4-hydroxyphenyl)-5-pentylisoxazole. This is followed by treatment with copper(II) acetate and benzoylation of the coordination compound formed with 4-alkoxybenzoyl chlorides .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of standard organic synthesis techniques, including hydrogenation and coordination chemistry, to produce the desired enaminoketone.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and coordination chemistry.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects due to its unique chemical structure.
Industry: Utilized in the synthesis of liquid crystalline materials and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxy groups allow it to participate in hydrogen bonding and other interactions, which can influence its biological activity. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octen-3-one: Known for its strong metallic mushroom-like odor and is used as an odorant.
4-(4-hydroxyphenyl)-but-3-en-2-one: Studied for its inhibition of α-amylase and α-glucosidase.
Uniqueness
1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one is unique due to its combination of an amino group, a hydroxyphenyl group, and an octenone chain
Propriétés
Numéro CAS |
900500-79-0 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
1-amino-1-(4-hydroxyphenyl)oct-1-en-3-one |
InChI |
InChI=1S/C14H19NO2/c1-2-3-4-5-13(17)10-14(15)11-6-8-12(16)9-7-11/h6-10,16H,2-5,15H2,1H3 |
Clé InChI |
PBIJMIYKXITYQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C=C(C1=CC=C(C=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14200812.png)

![2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14200826.png)


![3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14200847.png)
![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)
![N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B14200855.png)
![5-Bromo-1-methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14200860.png)
![3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine](/img/structure/B14200862.png)



